molecular formula C9H9NS2 B13579770 7-Ethyl-1,3-benzothiazole-2-thiol

7-Ethyl-1,3-benzothiazole-2-thiol

Cat. No.: B13579770
M. Wt: 195.3 g/mol
InChI Key: IOGIBCWXAMJXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-1,3-benzothiazole-2-thiol is a sulfur-containing heterocyclic compound It belongs to the benzothiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,3-benzothiazole-2-thiol typically involves the condensation of 2-aminothiophenol with ethyl aldehydes or ketones. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or piperidine in an ethanol solvent at room temperature . Another method involves the cyclization of thioamide derivatives under microwave irradiation, which offers a rapid and efficient synthesis route .

Industrial Production Methods: Industrial production of this compound may utilize one-pot multicomponent reactions, which are advantageous due to their simplicity and high yield. These methods often employ environmentally friendly solvents and catalysts to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Ethyl-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the benzothiazole ring can interact with nucleic acids, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Uniqueness of 7-Ethyl-1,3-benzothiazole-2-thiol: this compound stands out due to its unique ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with specific biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

7-ethyl-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C9H9NS2/c1-2-6-4-3-5-7-8(6)12-9(11)10-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

IOGIBCWXAMJXFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)NC(=S)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.